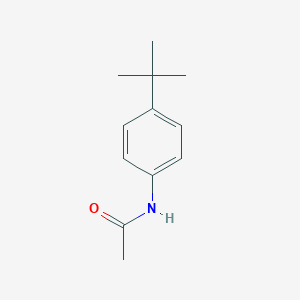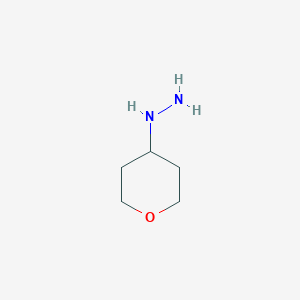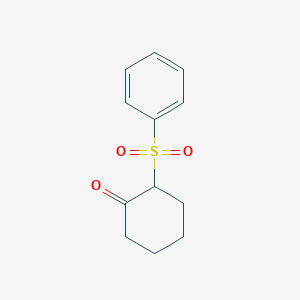
2-(Phenylsulfonyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfonyl)cyclohexanone, also known as PSCH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PSCH is a white crystalline solid with a molecular weight of 274.35 g/mol and a melting point of 110-112°C. This compound is known for its ability to act as a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which has been implicated in various diseases, including Alzheimer's and diabetes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)cyclohexanone involves the inhibition of GSK-3β, which is a key enzyme in various signaling pathways. GSK-3β is involved in the regulation of various cellular processes, including glycogen synthesis, protein synthesis, and cell proliferation. Inhibition of GSK-3β by this compound leads to downstream effects on these processes, resulting in improvements in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improvements in cognitive function, glucose metabolism, and insulin sensitivity. These effects are thought to be mediated by the inhibition of GSK-3β and downstream effects on signaling pathways.
Advantages and Limitations for Lab Experiments
2-(Phenylsulfonyl)cyclohexanone has several advantages for use in lab experiments, including its potency as a GSK-3β inhibitor and its ability to improve disease symptoms in animal models. However, there are also limitations to its use, including its potential toxicity and the need for optimization of reaction conditions to improve yield.
Future Directions
There are several future directions for research on 2-(Phenylsulfonyl)cyclohexanone, including the development of more potent and selective GSK-3β inhibitors, the investigation of this compound in other disease models, and the exploration of its potential as a therapeutic agent in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 2-(Phenylsulfonyl)cyclohexanone involves the reaction of cyclohexanone with p-toluenesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature and the amount of base used.
Scientific Research Applications
2-(Phenylsulfonyl)cyclohexanone has been used extensively in scientific research as a tool to study the role of GSK-3β in various diseases. This compound has been shown to inhibit GSK-3β activity in vitro and in vivo, leading to improvements in disease symptoms in animal models. For example, this compound has been shown to improve cognitive function in Alzheimer's disease models and to improve glucose metabolism in diabetic models.
properties
CAS RN |
73843-10-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
HGTMWGONPUDGMF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



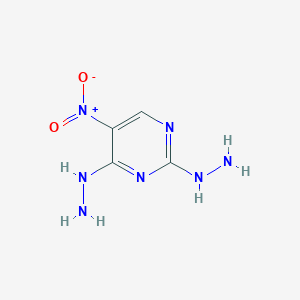
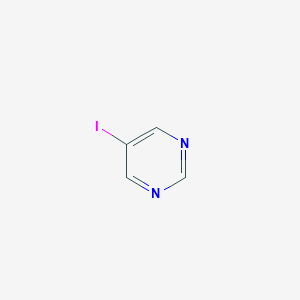
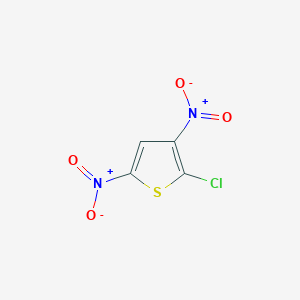

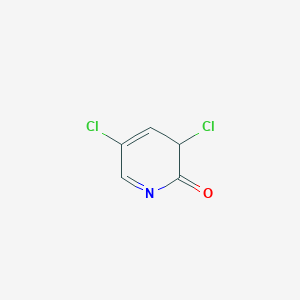
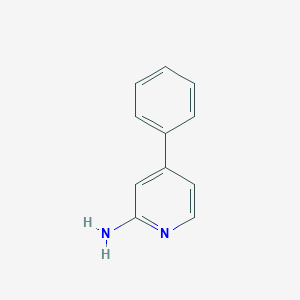
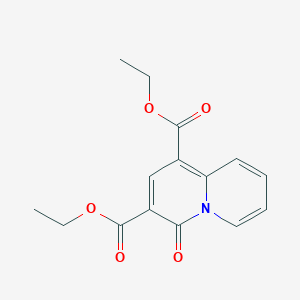
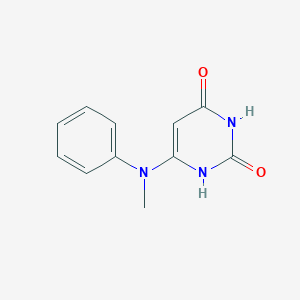
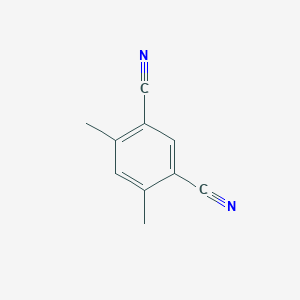
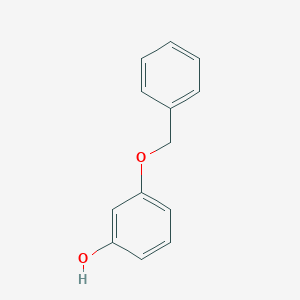

![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
